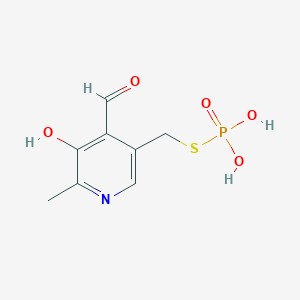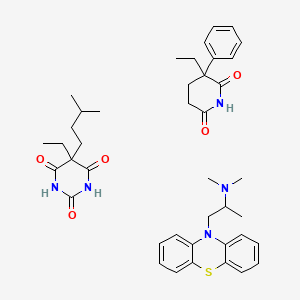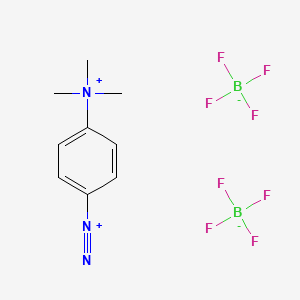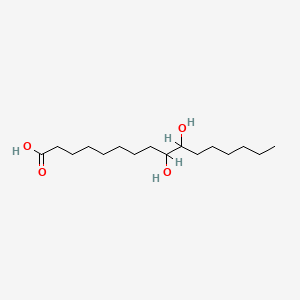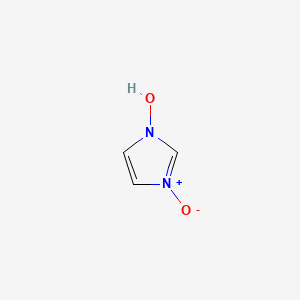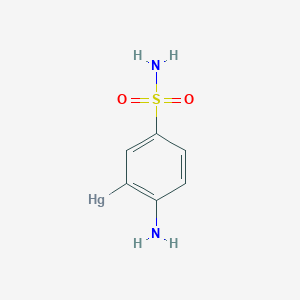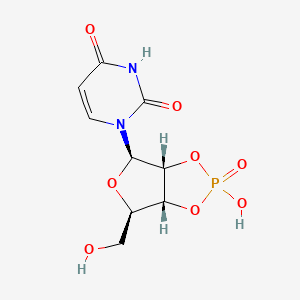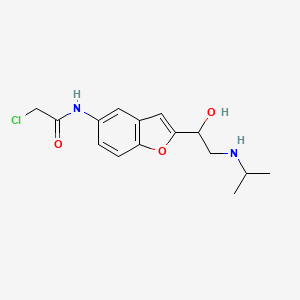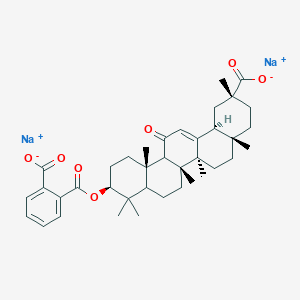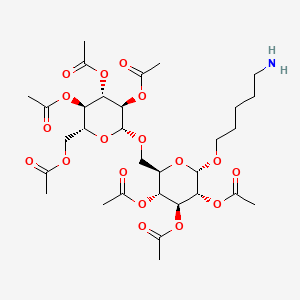
Tetrathietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrasulfur is a tetraatomic sulfur.
Wissenschaftliche Forschungsanwendungen
Quinoidal Oligothiophenes
Tetracyano quinoidal oligothiophenes, related to tetrathietane, have been extensively studied for their semiconducting properties in organic electronics. These materials, owing to their diradical properties and unconventional electronic structure, show promise as multifunctional materials (Casado, Ortiz, & Navarrete, 2012).
Tetrathia[22]annulene in Organic Semiconductors
Derivatives of tetrathia[22]annulene, a compound related to tetrathietane, exhibit high mobilities in thin-film field-effect transistors. The relationship between molecular structure and transport properties of these macrocyclic molecules has been a subject of research, combining experimental and theoretical investigations (Zhang et al., 2013).
Pyrrolo-Tetrathiafulvalenes in Chemistry
Pyrrolo-tetrathiafulvalenes, a variant of tetrathietane, have been utilized in macrocyclic, molecular, and supramolecular chemistry. Their incorporation into various systems marks significant advancement in synthetic tetrathiafulvalene chemistry (Jeppesen & Becher, 2003).
Photostable Fluorescent Bioprobe
A tetraphenylethene derivative, related to tetrathietane, has been synthesized for mitochondrion imaging. Its high specificity and photostability enable real-time monitoring of mitophagy (Zhang et al., 2015).
Tetrathiofulvalene in Mass Spectrometry
Tetrathiofulvalene compounds, key components of charge-transfer complexes, have been characterized using mass spectrometry. This method proves effective for compounds that are otherwise challenging to characterize (Xiong et al., 2001).
Tetrathiafulvalene in Supramolecular Chemistry
Tetrathiafulvalene, closely related to tetrathietane, is used in supramolecular systems, particularly for its electron-donating character. Its applications range from optoelectronic materials to molecular machines (Jana et al., 2018).
Tetrathiafulvalene as Organic Metal
The synthesis and significance of tetrathiafulvalene in developing electrically conducting materials, a field related to tetrathietane, highlight its importance in molecular electronics (Martín, 2013).
Tetrathiafulvalene in Field-Effect Transistors
Tetrathiafulvalene's use in organic field-effect transistors, due to its semiconducting properties, exemplifies its importance in organic electronics (Jiang et al., 2014).
Dithiafulvenyl-Functionalized Materials
Dithiafulvenyl, a component of tetrathiafulvalene, serves as an organic electron donor in advanced organic electronic and optoelectronic materials (Abdollahi & Zhao, 2020).
Eigenschaften
CAS-Nummer |
19269-85-3 |
|---|---|
Produktname |
Tetrathietane |
Molekularformel |
S4 |
Molekulargewicht |
128.3 g/mol |
IUPAC-Name |
tetrathietane |
InChI |
InChI=1S/S4/c1-2-4-3-1 |
InChI-Schlüssel |
NWWQJUISNMIVLJ-UHFFFAOYSA-N |
SMILES |
S1SSS1 |
Kanonische SMILES |
S1SSS1 |
Andere CAS-Nummern |
19269-85-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



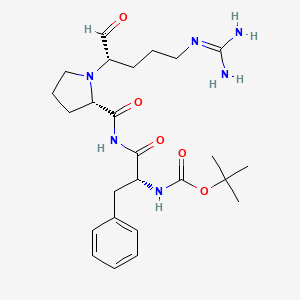
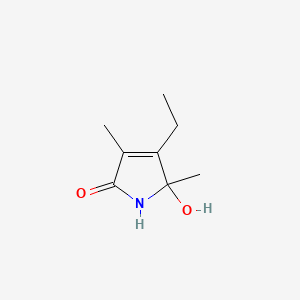
![(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1211599.png)
![[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1211601.png)
